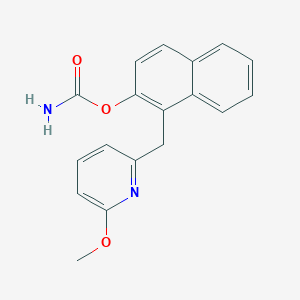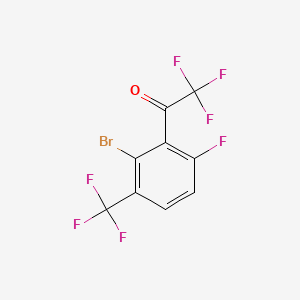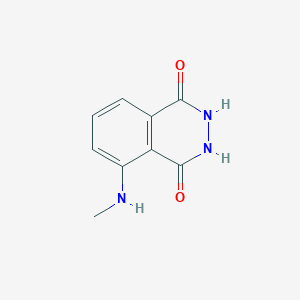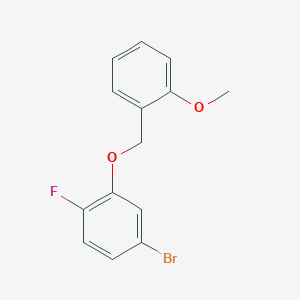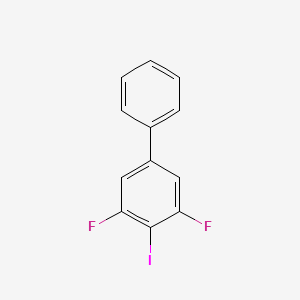
3,5-Difluoro-4-iodo-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H7F2I It is a biphenyl derivative characterized by the presence of two fluorine atoms and one iodine atom on the biphenyl scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-iodo-1,1’-biphenyl typically involves the iodination of 3,5-difluorobiphenyl. One common method is the Sandmeyer reaction, where 3,5-difluoroaniline is diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions often include the use of acidic media and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3,5-Difluoro-4-iodo-1,1’-biphenyl may involve large-scale Sandmeyer reactions or other iodination techniques that can be scaled up efficiently. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form more complex biphenyl derivatives.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 3,5-difluoro-4-azido-1,1’-biphenyl or 3,5-difluoro-4-cyano-1,1’-biphenyl can be formed.
Coupling Products: Complex biphenyl derivatives with various functional groups can be synthesized through coupling reactions.
Scientific Research Applications
3,5-Difluoro-4-iodo-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceuticals and biologically active compounds.
Chemical Biology: It is used in the study of molecular interactions and the development of chemical probes.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-iodo-1,1’-biphenyl depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological applications, the compound’s fluorine atoms can influence molecular interactions and binding affinities, affecting the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-4’-iodo-[1,1’-biphenyl]-4-amine
- 3,3’-Difluoro-[1,1’-biphenyl]-4,4’-diamine
- 4-Iodo-1,1’-biphenyl
Uniqueness
3,5-Difluoro-4-iodo-1,1’-biphenyl is unique due to the specific positioning of its fluorine and iodine atoms, which confer distinct reactivity and properties compared to other biphenyl derivatives. The presence of both electron-withdrawing fluorine atoms and the bulky iodine atom makes it a versatile intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C12H7F2I |
|---|---|
Molecular Weight |
316.08 g/mol |
IUPAC Name |
1,3-difluoro-2-iodo-5-phenylbenzene |
InChI |
InChI=1S/C12H7F2I/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H |
InChI Key |
AHRBJMIMNTYTII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


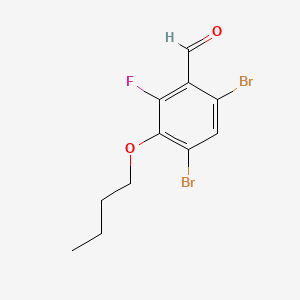

![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)
![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)


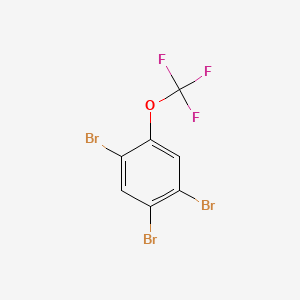

![1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)
